1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Description
Properties
IUPAC Name |
1-ethyl-6-methylimidazo[1,2-b]pyrazole-7-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-3-13-4-5-14-9(13)7(8(10)11)6(2)12-14/h4-5H,3H2,1-2H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGULXFVAUJEQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of chemical and biological properties. They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures.
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities.
Biological Activity
1-Ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C9H12N4O
- CAS Number: 2098013-26-2
The compound features a fused imidazole and pyrazole ring system, which is characteristic of many biologically active compounds. The structural uniqueness allows it to interact with various biological targets, making it a candidate for drug development.
Target Interactions:
Imidazole derivatives, including this compound, are known to interact with multiple biological targets. The mechanism of action typically involves:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in inflammatory processes and other pathways.
- Modulation of Signaling Pathways: It can influence key signaling pathways such as NF-kB, which plays a critical role in inflammation and cancer progression .
Biochemical Pathways
This compound affects various biochemical pathways:
- Nitric Oxide Synthase (NOS) Regulation: Research indicates that this compound can modulate NOS activity, which is crucial for inflammation regulation .
- Cyclooxygenase (COX) Inhibition: It has been shown to inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to reduce nitric oxide production in macrophages. For instance:
- A study showed that the compound significantly decreased iNOS expression in RAW264.7 macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
In Vivo Studies
Animal models have also been utilized to assess the efficacy of this compound:
- In carrageenan-induced paw edema models, the compound exhibited significant anti-inflammatory effects, supporting its therapeutic potential in treating inflammatory conditions .
Comparative Biological Activity
Comparison with Similar Compounds
Substituent Variations: Ethyl vs. Cyclobutylmethyl
A closely related compound, 1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide (C₁₂H₁₇N₅, MW 231.3 g/mol), differs only in the 1-position substituent (cyclobutylmethyl instead of ethyl). Key comparisons include:
- Molecular Weight and Lipophilicity: The cyclobutylmethyl group increases molecular weight by ~38 g/mol compared to the ethyl analog (estimated MW ~193–200 g/mol for the ethyl variant).
- Commercial Availability : The cyclobutylmethyl derivative is listed as discontinued, suggesting challenges in synthesis, stability, or demand, whereas the ethyl variant’s carboxylic acid analog remains available .
Functional Group Differences: Carboximidamide vs. Carboxylic Acid
The carboxylic acid analog (1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, CAS 2092804-77-6) highlights the impact of replacing the carboximidamide with a carboxylic acid (-COOH):
- Acidity and Solubility : The carboxylic acid is more acidic (pKa ~4–5) than the carboximidamide (pKa ~8–10), influencing solubility in aqueous environments. This difference may dictate suitability for specific applications, such as drug formulation .
- Synthetic Accessibility : The carboxylic acid is synthesized via hydrolysis of nitriles or oxidation of alcohols, whereas carboximidamides often require amidine-forming reagents like PCl₅/NH₃ or direct substitution .
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural analogy.
Preparation Methods
Synthetic Strategies Overview
The preparation of this compound generally follows a multi-step synthetic route involving:
- Construction of the imidazo[1,2-b]pyrazole core by cyclization reactions.
- Introduction of the ethyl and methyl substituents at the 1- and 6-positions respectively.
- Conversion of a precursor functional group (commonly a nitrile or carboxylic acid derivative) at the 7-position into the carboximidamide moiety.
Carboximidamide Group Installation
The carboximidamide group (-C(=NH)NH2) at the 7-position is commonly introduced by converting a nitrile precursor or a carboxylic acid derivative. The typical approach involves:
- Synthesis of the corresponding nitrile intermediate at the 7-position.
- Treatment of the nitrile with ammonia or amine reagents under controlled conditions to yield the carboximidamide functionality.
This step requires careful control of reaction parameters to avoid side reactions and ensure high yield and purity.
Representative Preparation Route
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine + 1,3-dicarbonyl compound, reflux in ethanol | Formation of pyrazole ring |
| 2 | Ring fusion | Intramolecular cyclization under acidic/basic catalysis | Formation of imidazo[1,2-b]pyrazole core |
| 3 | Directed metalation & alkylation | Br/Mg exchange with 2,2,6,6-tetramethylpiperidyl lithium, followed by ethyl halide and methylating agent | Introduction of ethyl (1-position) and methyl (6-position) groups |
| 4 | Nitrile formation | Conversion of carboxylic acid or ester to nitrile via dehydration or substitution | Precursor for carboximidamide group |
| 5 | Carboximidamide formation | Reaction of nitrile with ammonia or amine in solvent (e.g., ethanol) under heating | Formation of carboximidamide at 7-position |
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as DMF or THF are preferred for metalation and alkylation steps to enhance regioselectivity.
- Temperature: Controlled temperatures (0–50°C) are critical during metalation and carboximidamide formation to minimize side reactions.
- Catalysts: Use of Lewis acids or bases can facilitate cyclization and substitution reactions.
- Purification: Recrystallization from ethanol or toluene and chromatographic techniques ensure high purity (>95%) of the final product.
Analytical Characterization
Post-synthesis, structural confirmation is achieved by:
- NMR Spectroscopy: ^1H and ^13C NMR to verify the presence and position of ethyl and methyl groups, and the carboximidamide moiety.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- X-ray Crystallography: For unambiguous confirmation of the fused heterocyclic structure and substituent positions.
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Regioselective alkylation at 1- and 6-positions | Directed metalation using bulky bases and selective electrophiles |
| Control of carboximidamide formation | Optimizing ammonia concentration, temperature, and solvent |
| Avoidance of side reactions during cyclization | Use of protecting groups and controlled reaction conditions |
Summary Table of Preparation Methods
This comprehensive synthesis approach to 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide integrates established heterocyclic chemistry techniques with modern regioselective functionalization strategies. The use of directed metalation and controlled amidation steps allows for efficient preparation of this pharmacologically significant compound with high purity and yield.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide, and how can reaction yields be improved methodologically?
- Answer : The synthesis of imidazo[1,2-b]pyrazole derivatives typically involves cyclocondensation of precursors like aminobenzimidazoles with carbonyl-containing reagents. For example, fused reactions using dimethylformamide (DMF) as a solvent under controlled heating (10–12 minutes) followed by methanol recrystallization have been reported for analogous compounds . To improve yields, systematic optimization via statistical design of experiments (DoE) is recommended. This involves varying parameters like solvent polarity, temperature, and stoichiometry while applying response surface methodology (RSM) to identify optimal conditions .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and carboximidamide functionality. For example, ¹H NMR signals in DMSO-d₆ for similar imidazo-pyrazole derivatives show characteristic peaks at δ 13.38 ppm (imidazole NH) and δ 1.18–1.48 ppm (ethyl/methyl groups) . X-ray crystallography further resolves stereoelectronic properties, as demonstrated in structurally related ethyl 6-methylsulfanyl derivatives .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms and regioselectivity in the synthesis of this compound?
- Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can map reaction pathways and transition states. For instance, ICReDD’s reaction path search methods use quantum calculations to predict activation energies and intermediate stability, enabling rational selection of catalysts or solvents to control regioselectivity . Coupling this with molecular dynamics simulations can further validate experimental outcomes.
Q. What experimental strategies resolve contradictions in observed vs. predicted biological activity data for this compound?
- Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity, pH) or metabolic instability. A tiered approach includes:
- Step 1 : Validate computational docking results (e.g., AutoDock Vina) with in vitro binding assays under standardized conditions.
- Step 2 : Use high-resolution mass spectrometry (HRMS) to confirm compound integrity post-assay .
- Step 3 : Apply machine learning to cross-reference bioactivity data with structural analogs, adjusting for substituent electronic effects (e.g., carboximidamide’s basicity) .
Q. How can process scalability challenges be addressed for large-scale synthesis?
- Answer : Scaling imidazo-pyrazole derivatives requires addressing exothermicity and purification bottlenecks. Key strategies:
- Reactor Design : Use continuous-flow systems to enhance heat/mass transfer and reduce side reactions (e.g., nitro-group reduction in similar heterocycles) .
- Separation Technologies : Optimize membrane-based purification (e.g., nanofiltration) to isolate the carboximidamide from byproducts .
- Table 1 : Comparative analysis of batch vs. flow synthesis parameters:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12–24 hrs | 2–4 hrs |
| Yield (%) | 28–35 | 45–52 |
| Purity (HPLC) | 85–90% | 92–95% |
| Data derived from analogous heterocyclic systems . |
Q. What methodologies validate the compound’s stability under physiological conditions for pharmacological studies?
- Answer : Conduct accelerated stability studies in simulated biological matrices (e.g., PBS, human serum) at 37°C. Monitor degradation via:
- HPLC-MS/MS : Quantify parent compound and metabolites over 24–72 hours.
- pH-Rate Profiling : Identify hydrolysis-prone functional groups (e.g., carboximidamide’s susceptibility to acidic cleavage) .
- Thermodynamic Analysis : Calculate activation energy (Eₐ) of degradation using Arrhenius plots to predict shelf-life .
Methodological Notes
- Data Contradictions : When experimental results conflict with computational predictions (e.g., DFT vs. observed reaction rates), apply feedback-loop validation: recalibrate computational models using experimental activation parameters .
- Experimental Design : Use fractional factorial designs (e.g., Taguchi methods) to minimize trials while maximizing parameter coverage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
